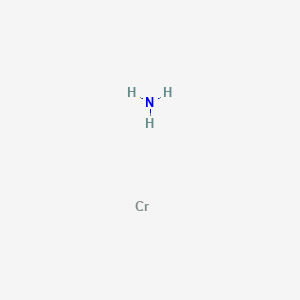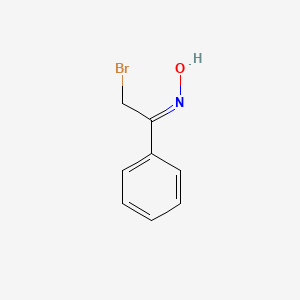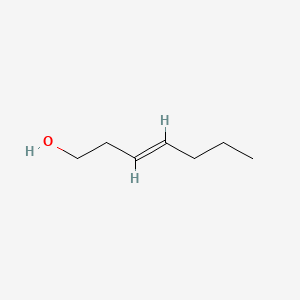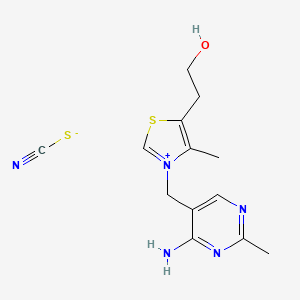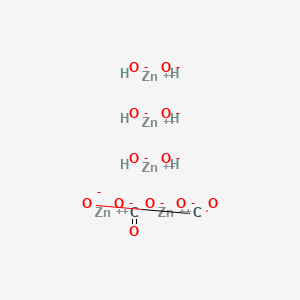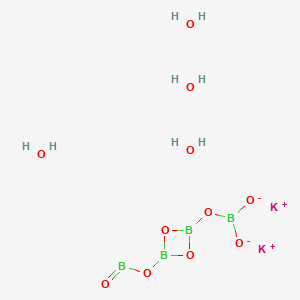
POTASSIUM TETRABORATE TETRAHYDRATE
説明
Potassium Tetraborate Tetrahydrate, also known as Dipotassium Tetraborate Tetrahydrate or Potassium biborate, is a product resulting from the controlled reaction of potassium hydroxide, water, and boric acid . It is an alkaline salt with excellent buffering properties and consists of white crystalline granules . It is more soluble in water than borax .
Synthesis Analysis
Potassium Tetraborate Tetrahydrate is synthesized through the controlled reaction of potassium hydroxide, water, and boric acid .Molecular Structure Analysis
The molecular formula of Potassium Tetraborate Tetrahydrate is K2B4O7·4H2O . Its crystals belong to the orthorhombic crystal system with space group P 2 1 2 1 2 1 .Chemical Reactions Analysis
When dissolved in water, Potassium Tetraborate Tetrahydrate hydrolyzes to give a mildly alkaline solution. It is capable of neutralizing acids and combines with strong alkalis to lower their pH .Physical And Chemical Properties Analysis
Potassium Tetraborate Tetrahydrate is a white crystalline salt with good buffering properties . The pH of a 2% (wt.) solution of Potassium Tetraborate Tetrahydrate is 9.2 . It shows little tendency to cake except after prolonged storage or when severely wetted by rain or substantial water penetration .科学的研究の応用
Antibacterial Agent in Agriculture
Potassium Tetraborate Tetrahydrate has been found to have antibacterial effects against the soft rot disease agent Pectobacterium carotovorum in tomatoes . This bacterium is one of the most common bacterial diseases occurring in fruits and vegetables worldwide . The treatment with Potassium Tetraborate Tetrahydrate at 100 mM resulted in complete inhibition of bacterial growth . This makes it a potential alternative to other bactericides and antibiotics for controlling soft rot disease .
Electrolyte for Water Splitting Reaction
In the field of electrochemistry, Potassium Tetraborate Tetrahydrate can be used as an electrolyte for the water splitting reaction . The addition of K2B4O7·4H2O enhances the oxygen evolution activity of the catalyst , which is a crucial step in the water splitting process.
Synthesis of Carbon Foams
Potassium Tetraborate Tetrahydrate can also be used to synthesize carbon foams with hierarchical pores . These carbon foams can be used in supercapacitors, which are energy storage devices with higher power density than batteries .
Solvent for Metallic Oxides
In the field of metallurgy, Potassium Tetraborate Tetrahydrate is an excellent solvent for metallic oxides at high temperatures . This property makes it useful in the preparation of special welding, soldering, and brazing fluxes for stainless steel or various non-ferrous metals .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dipotassium;dioxido-[(4-oxoboranyloxy-1,3,2,4-dioxadiboretan-2-yl)oxy]borane;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2K.4H2O/c5-1-8-3-10-4(11-3)9-2(6)7;;;;;;/h;;;4*1H2/q-2;2*+1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICZLCGJZRAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB1OB(O1)OB([O-])[O-].O.O.O.O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H8K2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052765 | |
| Record name | Boron potassium oxide (B4K2O7), tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;dioxido-[(4-oxoboranyloxy-1,3,2,4-dioxadiboretan-2-yl)oxy]borane;tetrahydrate | |
CAS RN |
12045-78-2 | |
| Record name | Boron potassium oxide (B4K2O7), tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: Research suggests that potassium tetraborate tetrahydrate exhibits bactericidal activity against Pectobacterium carotovorum by damaging bacterial cell membranes. [, ] This damage leads to the extrusion of cytoplasmic material, ultimately causing bacterial death. [] Microscopy studies have observed this membrane disruption after a brief 5-minute treatment. []
A: Yes, studies indicate varying sensitivities to potassium tetraborate tetrahydrate among these species. [] For instance, Dickeya species tend to be less sensitive compared to Pectobacterium species. [] This difference highlights the importance of understanding the specific responses of various bacterial species to potassium tetraborate tetrahydrate exposure.
ANone: The molecular formula is K₂B₄O₇·4H₂O, and its molecular weight is 381.37 g/mol.
A: FTIR and Raman spectroscopy are frequently employed to identify the functional groups present in the compound. [] These techniques help in understanding the vibrational modes of the molecules and provide insights into its structural characteristics.
A: Single crystals of potassium tetraborate tetrahydrate have potential applications in optical devices. [] They exhibit second harmonic generation (SHG) efficiency, making them suitable for nonlinear optical applications. []
ANone: The provided research papers do not offer information on the catalytic properties and applications of potassium tetraborate tetrahydrate.
ANone: The provided research papers do not offer information on the computational chemistry and modeling of potassium tetraborate tetrahydrate.
A: While the provided research focuses on potassium tetraborate tetrahydrate itself, one study explored resistance mechanisms in Pectobacterium. [] This research identified point mutations in genes like cpdB and supK in resistant mutants. [] These findings suggest that alterations in certain bacterial genes can influence their susceptibility to potassium tetraborate tetrahydrate.
A: Research shows that potassium tetraborate tetrahydrate effectively reduces dicamba volatilization. [] Studies observed an exponential decrease in dicamba volatilization with increasing concentrations of potassium tetraborate tetrahydrate in the spray solution. [] Additionally, potassium tetraborate tetrahydrate proved more effective than potassium acetate in reducing the volatility of dicamba-glufosinate mixtures. []
ANone: The provided research papers primarily focus on the material properties and antimicrobial activity of potassium tetraborate tetrahydrate, and do not provide information on PK/PD, efficacy, resistance, toxicology, drug delivery, or biomarkers.
A: Researchers utilize various techniques to assess the effects of potassium tetraborate tetrahydrate on plants. These include measuring chlorophyll content, malonaldehyde (MDA) levels (a marker of oxidative stress), and proline accumulation (an indicator of stress response). [] Additionally, ion analysis in leaf samples helps to determine the influence of potassium tetraborate tetrahydrate on nutrient uptake and distribution within plants. []
ANone: The provided research papers do not offer comprehensive information on the environmental impact and degradation of potassium tetraborate tetrahydrate.
ANone: The provided research papers primarily focus on the material properties and antimicrobial activity of potassium tetraborate tetrahydrate, and do not provide information on dissolution, validation, quality control, immunogenicity, drug interactions, biocompatibility, alternatives, recycling, infrastructure, or history.
A: Research on potassium tetraborate tetrahydrate spans various disciplines. Its application as a potential antimicrobial agent against plant pathogens falls under agricultural chemistry and plant pathology. [, ] Studies exploring its use as a volatility-reducing agent for herbicides like dicamba bridge agricultural chemistry and environmental science. [] Additionally, research on its single-crystal properties for optical applications connects material science and photonics. [] This multidisciplinary approach highlights the diverse potential of potassium tetraborate tetrahydrate across various fields.
A: While the provided research papers lack detailed historical accounts, they highlight potassium tetraborate tetrahydrate's emergence as a potential alternative to conventional bactericides and volatility-reducing agents. [, ] This suggests a growing interest in exploring its applications further and establishing its role in diverse fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




